1-Methylpiperidine-3-carbonyl chloride 1-Methylpiperidine-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 193538-44-2
VCID: VC20936528
InChI: InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3
SMILES: CN1CCCC(C1)C(=O)Cl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

1-Methylpiperidine-3-carbonyl chloride

CAS No.: 193538-44-2

Cat. No.: VC20936528

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpiperidine-3-carbonyl chloride - 193538-44-2

CAS No. 193538-44-2
Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name 1-methylpiperidine-3-carbonyl chloride
Standard InChI InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3
Standard InChI Key ZKIJYOZMNSWYMI-UHFFFAOYSA-N
SMILES CN1CCCC(C1)C(=O)Cl
Canonical SMILES CN1CCCC(C1)C(=O)Cl

Chemical Identity and Fundamental Properties

1-Methylpiperidine-3-carbonyl chloride is a member of the piperidine class of heterocyclic compounds. It is characterized by a six-membered ring containing one nitrogen atom, with a carbonyl chloride group at the 3-position and a methyl substituent on the nitrogen atom. This specific structural arrangement confers unique reactivity patterns that make it valuable in various chemical applications.

Basic Identification Data

The compound is identified by several key parameters that establish its chemical identity:

ParameterValue
CAS Registry Number193538-44-2
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
IUPAC Name1-methylpiperidine-3-carbonyl chloride
Standard InChIInChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3
Standard InChIKeyZKIJYOZMNSWYMI-UHFFFAOYSA-N
SMILESCN1CCCC(C1)C(=O)Cl
PubChem Compound ID20026018
The compound has the synonym "3-Piperidinecarbonyl chloride, 1-methyl- (9CI)" in chemical nomenclature systems.

Structural Features

The molecular structure of 1-Methylpiperidine-3-carbonyl chloride consists of a piperidine ring with a carbonyl chloride group (acyl chloride) at the 3-position. The nitrogen atom of the piperidine ring is methylated, which affects the electron distribution within the molecule and consequently its reactivity.
The carbonyl chloride group is highly reactive due to the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is a key feature that enables its use in various synthetic applications where acylation reactions are required.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Methylpiperidine-3-carbonyl chloride is essential for its handling, storage, and application in chemical synthesis.

Physical Properties

While specific physical property data for 1-Methylpiperidine-3-carbonyl chloride is limited in the available literature, general characteristics can be inferred based on similar compounds:

PropertyCharacteristic
Physical StateLikely a solid or liquid at room temperature
SolubilitySoluble in organic solvents; reacts with water
StabilitySensitive to moisture (hydrolyzes)
Storage RequirementsShould be stored under inert atmosphere, away from moisture

Chemical Reactivity

The compound exhibits characteristic reactivity patterns associated with acyl chlorides, primarily driven by the carbonyl chloride functional group:

  • Highly susceptible to nucleophilic substitution reactions

  • Reacts readily with water, alcohols, amines, and other nucleophiles

  • Undergoes hydrolysis to form the corresponding carboxylic acid

  • Can participate in various acylation reactions
    The nitrogen atom in the piperidine ring, although methylated, still possesses lone pair electrons that can influence the reactivity of the molecule through electronic effects.

Synthesis Methods

Several synthetic routes can be employed to prepare 1-Methylpiperidine-3-carbonyl chloride, typically starting from the corresponding carboxylic acid or related precursors.

From Carboxylic Acid Precursors

One common synthetic approach involves the conversion of 1-methylpiperidine-3-carboxylic acid to the acyl chloride using chlorinating agents:

  • Starting with 1-methylpiperidine-3-carboxylic acid

  • Treatment with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of DMF

  • The reaction typically requires anhydrous conditions and moderate heating

  • Purification by distillation or recrystallization

Related Synthetic Pathway

Information from related compounds suggests potential alternative synthetic routes. For example, the synthesis of (3R)-1-methylpiperidine-3-carboxylic acid, which could serve as a precursor to our target compound, involves:

  • Treatment of the precursor (compound 9e) with sodium hydroxide (0.14 g, 3.60 mmol) in water (4 mL)

  • Stirring the reaction for 1 hour at 25°C

  • Acidification to pH 2 with 1 N HCl

  • Stirring for an additional 0.5 hours at 0°C

  • Washing with petroleum ether and concentration under reduced pressure

  • Dissolving the solid in anhydrous methanol, filtering through Celite 545, and concentration to afford the product as a white powder with a yield of 99.1%
    This carboxylic acid could then be converted to the carbonyl chloride using standard chlorinating agents as described above.

Chemical Reactions and Applications

The reactivity of 1-Methylpiperidine-3-carbonyl chloride makes it valuable in various chemical transformations and synthetic applications.

Key Reaction Types

This compound participates in several important reaction types:

Nucleophilic Substitution Reactions

Due to the reactive carbonyl chloride group, the compound readily undergoes nucleophilic substitution reactions with various nucleophiles:

NucleophileProductApplication
Water1-Methylpiperidine-3-carboxylic acidPrecursor for other derivatives
Alcohols1-Methylpiperidine-3-carboxylic estersPharmaceutical intermediates
Amines1-Methylpiperidine-3-carboxamidesBioactive compounds
Thiols1-Methylpiperidine-3-carbothioatesSpecialized reagents
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently.

Reduction Reactions

The carbonyl chloride group can be reduced to other functional groups:

  • Reduction with lithium aluminum hydride (LiAlH₄) can convert the carbonyl chloride to a primary alcohol

  • Controlled reduction with specific reagents can yield aldehydes

Applications in Organic Synthesis

1-Methylpiperidine-3-carbonyl chloride serves as a valuable building block in the synthesis of:

  • Pharmaceutical intermediates containing the piperidine scaffold

  • Ligands for coordination chemistry

  • Specialized reagents for peptide synthesis

  • Intermediates for agrochemical development
    The piperidine ring system is found in numerous biologically active compounds, making derivatives of this compound potentially valuable in medicinal chemistry research.

Related Compounds and Structural Analogs

Understanding the relationship between 1-Methylpiperidine-3-carbonyl chloride and its structural analogs provides insight into structure-activity relationships and potential applications.

Hydrochloride Salt Form

The hydrochloride salt of 1-Methylpiperidine-3-carbonyl chloride (CAS: 89774-29-8) has distinct properties:

PropertyValue
Molecular FormulaC7H12ClNO·HCl
Molecular Weight198.09 g/mol
PubChem CID20026017
The salt form typically offers improved stability and handling characteristics compared to the free base .

Positional Isomers

A notable structural analog is 1-Methylpiperidine-4-carbonyl chloride (CAS: 41776-24-3), which differs only in the position of the carbonyl chloride group (4-position instead of 3-position). This positional change can significantly affect:

  • Reactivity patterns

  • Steric considerations in reactions

  • Biological activities of resulting derivatives

  • Conformational properties

Carboxylic Acid Derivative

(3R)-1-methylpiperidine-3-carboxylic acid (CAS: 952480-19-2) is the corresponding carboxylic acid form:

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
This compound can be prepared with excellent yield (99.1%) under controlled conditions and is characterized by specific NMR spectral data and mass spectrometry data (LC-MS (ESI) [M-H]- m/z 142.4) .

Spectroscopic Properties and Structural Elucidation

Spectroscopic methods are essential for confirming the structure and purity of 1-Methylpiperidine-3-carbonyl chloride and its derivatives.

Mass Spectrometry

Mass spectrometric analysis is valuable for confirming the molecular weight and fragmentation pattern of the compound. The related carboxylic acid shows a characteristic [M-H]- peak at m/z 142.4, and the carbonyl chloride would be expected to show a molecular ion peak consistent with its molecular weight of 161.63 g/mol, with characteristic isotope patterns due to the presence of chlorine .

Biological Activities of Piperidine Derivatives

While specific biological activity data for 1-Methylpiperidine-3-carbonyl chloride itself is limited, piperidine derivatives as a class exhibit diverse biological activities that may be relevant to derivatives synthesized from this compound.

Activity TypePotential Applications
AnalgesicPain management
Anti-inflammatoryInflammatory disorders
AntimicrobialInfectious disease treatment
AnticancerOncology applications
CNS activityNeurological disorders
The specific activities would depend on the nature of derivatives synthesized from 1-Methylpiperidine-3-carbonyl chloride.

Structure-Activity Relationships

The position of substituents on the piperidine ring significantly influences biological activity. The 3-position, as in 1-Methylpiperidine-3-carbonyl chloride, often confers distinct biological properties compared to other positions. The N-methyl group also affects:

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